Boc-d-glu(obzl)-ome
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Overview
Description
Boc-D-glutamic acid 1-benzyl ester, commonly referred to as Boc-D-Glu-OBzl, is a derivative of glutamic acid. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by its molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Glu-OBzl is synthesized through the esterification of D-glutamic acid with benzyl alcohol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of Boc-D-Glu-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficiency and consistency in the production of the compound .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Glu-OBzl undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-glutamic acid and benzyl alcohol.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.
Major Products Formed
Hydrolysis: D-glutamic acid and benzyl alcohol.
Deprotection: D-glutamic acid with a free amine group.
Scientific Research Applications
Boc-D-Glu-OBzl is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins through solid-phase peptide synthesis (SPPS).
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biochemical Research: Utilized in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The primary mechanism of action of Boc-D-Glu-OBzl involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the desired peptide or protein with a free amine group .
Comparison with Similar Compounds
Boc-D-Glu-OBzl can be compared with other similar compounds, such as:
Boc-L-glutamic acid 1-benzyl ester: Similar in structure but uses the L-enantiomer of glutamic acid.
Boc-D-aspartic acid 1-benzyl ester: Similar in structure but uses aspartic acid instead of glutamic acid.
Uniqueness
Boc-D-Glu-OBzl is unique due to its specific use of the D-enantiomer of glutamic acid, which can impart different biological and chemical properties compared to its L-counterpart .
Biological Activity
Boc-D-Glu(OBzl)-Ome, a derivative of glutamic acid, is notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C17H23N1O6 and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, a benzyl ester (OBzl) on the carboxyl group, and a methoxy (Ome) group. This structure contributes to its stability and solubility in various solvents, making it suitable for biological applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Solid-Phase Peptide Synthesis (SPPS) : This method allows for the efficient assembly of peptides by sequentially adding amino acids to a solid support. This compound can be incorporated into peptides using coupling reagents such as DEPBT (1-(Diphenylphosphino)-3-methyl-1H-pyrazole) to facilitate amide bond formation with minimal racemization .
- Solution Phase Synthesis : This approach involves the use of solvents to dissolve reactants and facilitate reactions. The stability of this compound in different solvents has been studied, showing promising yields and purity levels .
Biological Activity
This compound exhibits several biological activities that are significant for research and therapeutic applications:
- Peptide Transport : Research indicates that this compound can enhance the oral bioavailability of peptides by acting as a prodrug. It is designed to be stable in the gastrointestinal tract and subsequently released by oligopeptide transporters .
- Caspase Inhibition : Similar compounds have shown potential as caspase inhibitors, which are crucial in apoptosis regulation. For instance, MX1013, a dipeptide related to this compound, demonstrated cytoprotective effects in liver apoptosis models .
- Protein Folding Stabilization : The compound can stabilize alpha-helical structures in peptides, which is critical for their biological function. Studies have shown that cross-linking systems utilizing this compound can enhance the stability of these secondary structures against proteolytic degradation .
Case Studies
Several studies highlight the biological implications of this compound:
- Stability in Biological Systems : A study demonstrated that this compound maintains stability under physiological conditions, which is essential for its function as a drug candidate .
- In Vivo Efficacy : In animal models, derivatives of this compound showed significant protective effects against liver damage induced by apoptosis-inducing agents. The effectiveness was quantified by measuring serum enzyme levels indicative of liver function .
- Peptide Transport Mechanisms : Research into oligopeptide transporters revealed that compounds like this compound can significantly enhance the absorption of therapeutic peptides across intestinal barriers .
Properties
Molecular Formula |
C18H25NO6 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-O-benzyl 1-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1 |
InChI Key |
KHCZTGSAKNZBOV-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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